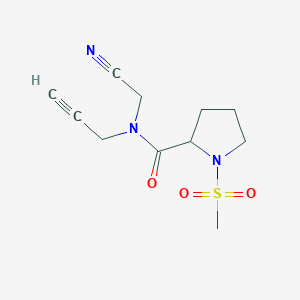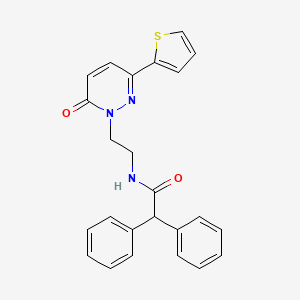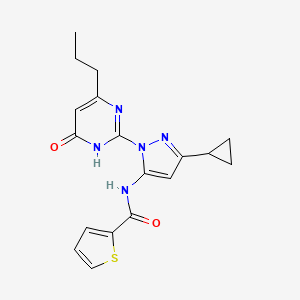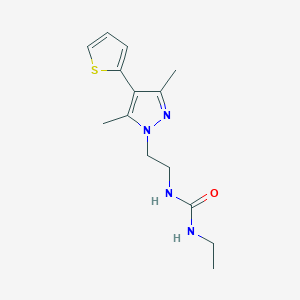![molecular formula C19H14O6 B2556810 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-24-7](/img/structure/B2556810.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule that contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a dihydrobenzo[b][1,4]dioxin ring (a type of aromatic ether), and an acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene and dioxin rings, and the attachment of the acetate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene and dioxin rings, and the acetate group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chromene and dioxin rings, and the acetate group. The ether linkages in the dioxin ring and the carbonyl group in the chromene ring could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene and dioxin rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization The isoflavone compound, related closely to the specified chemical, was synthesized and characterized, demonstrating significant insights into its crystal structure and molecular dynamics through NMR, mass spectrum, and X-ray crystallography. This compound's analysis reveals its potential for further research in molecular chemistry and material science due to its unique structural properties and stability in crystalline form (Ahn et al., 2020).
Catalytic Synthesis Applications Research highlights the efficiency of using starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing an environmentally friendly and cost-effective method for producing these compounds. This innovative approach signifies the potential of sustainable catalysts in organic synthesis, opening new pathways for the development of green chemistry (Hazeri et al., 2014).
Anticancer and Antioxidant Properties A study demonstrated the anticancer ability of a closely related compound against human colon cancer cells, indicating its potential as a therapeutic agent. Furthermore, the compound exhibited antioxidant activities, suggesting its utility in combatting oxidative stress-related diseases. Such findings underline the importance of these compounds in medical research, particularly in developing treatments for cancer and oxidative stress-induced conditions (Abd-Almonuim et al., 2020).
Antimicrobial Activity New coumarins synthesized from 4-hydroxycoumarin showed significant antimicrobial activities against various bacterial and fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Panda et al., 2011).
Antihyperglycemic Agents The synthesis of coumarin derivatives containing pyrazole and indenone rings showcased potent antioxidant and antihyperglycemic activities in preclinical studies. These findings suggest the compounds' utility in managing diabetes and its complications, highlighting the importance of chemical synthesis in developing new therapeutic agents (Kenchappa et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)25-13-3-4-14-17(9-13)24-10-15(19(14)21)12-2-5-16-18(8-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYOJKNEJNJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2556730.png)
![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)


![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)
![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)
![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)


